Product packaging for Methyl 3-(1H-imidazol-4-yl)propanoate(Cat. No.:CAS No. 31434-93-2)

Methyl 3-(1H-imidazol-4-yl)propanoate

Cat. No.: B015682
CAS No.: 31434-93-2
M. Wt: 190.63 g/mol
InChI Key: YFEPBWKUBQUBKL-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-4-yl)propanoate is a natural product found in Geotrichum candidum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2O2 B015682 Methyl 3-(1H-imidazol-4-yl)propanoate CAS No. 31434-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPBWKUBQUBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Imidazole Moiety As a Privileged Scaffold in Medicinal Chemistry

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in the development of new therapeutic agents. bohrium.comekb.eg Its prevalence in nature, as a key component of the amino acid histidine, histamine, and nucleic acids, underscores its fundamental biological role. ekb.egresearchgate.net In medicinal chemistry, the imidazole moiety is considered a "privileged scaffold" due to its unique combination of properties. bohrium.comnih.gov

The structural features of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromaticity, and its polar and ionizable nature, allow it to interact with a wide array of biological targets such as enzymes and receptors. bohrium.comekb.egnih.gov This versatility enhances the pharmacokinetic properties of molecules, often improving solubility and bioavailability. ekb.egresearchgate.net Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating activities including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. researchgate.netscialert.netijpsjournal.com The ability of the imidazole nucleus to serve as a versatile building block for creating diverse chemical libraries continues to make it a focal point for drug discovery and development. bohrium.comnih.gov

Overview of Methyl 3 1h Imidazol 4 Yl Propanoate Within the Broader Landscape of Imidazole Derivatives

Conventional Esterification Techniques

Conventional methods for synthesizing this compound typically involve the direct esterification of its corresponding carboxylic acid, 3-(1H-imidazol-4-yl)propanoic acid.

Acid-Catalyzed Esterification of 3-(1H-Imidazol-4-yl)propanoic Acid

The most common and direct route to this compound is the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. chemicalbook.commasterorganicchemistry.comlibretexts.org This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comorganic-chemistry.orgjk-sci.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. organic-chemistry.orgchemistrysteps.com

One documented synthesis starts with the hydrogenation of urocanic acid to produce 3-(1H-imidazol-4-yl)-propionic acid. chemicalbook.com This intermediate is then dissolved in methanol with a catalytic amount of sulfuric acid and heated at reflux for 15 hours. Following workup, which includes neutralization and extraction, this compound is obtained as a yellow oil in high yield (90%). chemicalbook.com

Table 1: Acid-Catalyzed Esterification of 3-(1H-Imidazol-4-yl)propanoic Acid

Starting Material Reagents Conditions Product Yield Reference

Base-Catalyzed Approaches to Imidazole Propanoate Esters

While direct base-catalyzed esterification of carboxylic acids is not standard, base-mediated approaches typically involve the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, forming a good leaving group that is then displaced by an amine or alcohol. libretexts.orgchemistrysteps.com For the synthesis of imidazole esters, this would involve reacting 3-(1H-imidazol-4-yl)propanoic acid with an activating agent like DCC or thionyl chloride in a non-nucleophilic solvent, followed by the addition of methanol. nih.gov This method avoids the strong acidic conditions of Fischer esterification, which can be beneficial if acid-sensitive functional groups are present in the molecule. Another approach involves the reaction of an imidazole derivative with an ester, such as the reaction of methimazole (B1676384) with tert-butyl propiolate, which can be catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net

Modern Synthetic Strategies for Imidazole-Containing Propanoate Structures

Modern synthetic methods offer alternative routes that can build the imidazole ring and incorporate the propanoate ester moiety simultaneously or functionalize a pre-existing imidazole core.

Utilization of α-Isocyanoacetates in Imidazole Ring Formation and Esterification

The van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction can be adapted to produce imidazole esters by using appropriate starting materials. organic-chemistry.org The process involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of an aldimine. organic-chemistry.org By choosing an aldimine derived from an aldehyde that contains a latent or protected propanoate group, one could construct the desired imidazole scaffold. While direct synthesis of the title compound via this method is not prominently documented, the versatility of the van Leusen reaction makes it a plausible strategy for creating a wide range of 1,4,5-trisubstituted imidazoles.

Application of Michael-Type Addition Reactions (e.g., Aza-Michael Addition) in Imidazole Functionalization

The aza-Michael addition is a conjugate addition of an amine or N-heterocycle to an α,β-unsaturated carbonyl compound. chemrxiv.orgresearchgate.net This reaction can be used to synthesize N-substituted imidazole propanoates. For instance, imidazole can act as a nucleophile and add to methyl acrylate. chemrxiv.orgd-nb.infobeilstein-journals.org This reaction often proceeds under solvent- and catalyst-free conditions at elevated temperatures (e.g., 80°C), yielding the Michael adduct in quantitative amounts. chemrxiv.orgd-nb.info

It is crucial to note that this reaction typically results in the formation of methyl 3-(1H-imidazol-1-yl)propanoate, where the propanoate chain is attached to a nitrogen atom of the imidazole ring, rather than a carbon atom as in the target molecule. chemrxiv.orgd-nb.info The regioselectivity is governed by the nucleophilicity of the imidazole nitrogens. Achieving C-4 functionalization would require a different strategy, possibly involving a pre-functionalized imidazole with a nucleophilic group at the C-4 position.

Table 2: Aza-Michael Addition of Imidazole to Methyl Acrylate

Imidazole Reactant Michael Acceptor Conditions Product Yield Reference
Imidazole Methyl acrylate 80°C, 5 h, solvent-free Methyl 3-(1H-imidazol-1-yl)propanoate >97% chemrxiv.orgd-nb.info

Mannich Reactions for the Construction of Imidazole-Derived Scaffolds

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for C-N bond formation and has been widely used to synthesize a variety of imidazole-containing structures. plantarchives.orgnih.govdoaj.orgnih.gov

In the context of synthesizing imidazole-derived scaffolds, an imidazole with an active N-H proton can serve as the acidic component. For example, 2,4,5-triphenyl imidazole can react with formaldehyde and various secondary amines to produce Mannich bases in good yields. plantarchives.org While this method does not directly yield a propanoate ester, it demonstrates a robust way to functionalize the imidazole ring. To synthesize a structure related to the target compound, one could envision a Mannich-type reaction where one of the components contains the necessary three-carbon ester chain, which could then be incorporated into the final imidazole-derived scaffold.

Derivatization of Histidine Methyl Ester Analogs

L-Histidine methyl ester serves as a primary starting material for the synthesis of various imidazole derivatives. Its structure contains the core imidazole and propanoate ester moieties of the target molecule, but also possesses an α-amino group. Therefore, the key transformation required to convert L-histidine methyl ester into this compound is the reductive deamination of this α-amino group, replacing it with a hydrogen atom.

While direct one-pot deamination of α-amino esters can be challenging due to competing side reactions, a multi-step sequence involving the formation and subsequent reduction of an intermediate is a chemically plausible approach.

Hypothetical Synthetic Pathway via Deamination:

A feasible, though not widely documented for this specific substrate, pathway involves two main steps:

Diazotization: The α-amino group of L-histidine methyl ester is converted into a diazonium salt. This is typically achieved by treating the amino ester hydrochloride salt with a nitrite source, such as sodium nitrite (NaNO₂), in an acidic aqueous solution at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.

Reductive Deamination: The resulting diazonium salt is then reduced to replace the diazonium group (-N₂⁺) with a hydrogen atom. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). The reaction mixture from the diazotization step is typically added to an aqueous solution of hypophosphorous acid and heated to promote the reduction and evolution of nitrogen gas.

This process would yield the desired this compound. Protecting the imidazole nitrogen, for instance as an N-Boc derivative, could be a considered modification to prevent potential side reactions such as nitrosation on the imidazole ring. datapdf.com

Alternative Synthesis from Urocanic Acid:

For context and comparison, a well-documented and high-yielding synthesis of this compound starts from urocanic acid, which is itself a deamination product of histidine found in biological systems. chemicalbook.com This established method provides a reliable benchmark for producing the target compound.

The process involves two main steps:

Hydrogenation of Urocanic Acid: The carbon-carbon double bond in urocanic acid is reduced to a single bond. This is typically performed using catalytic hydrogenation, for example, with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction quantitatively converts urocanic acid to 3-(1H-imidazol-4-yl)-propionic acid. chemicalbook.com

Esterification: The resulting carboxylic acid is then esterified to form the methyl ester. A common method is the Fischer esterification, where the acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). chemicalbook.com

The research findings for this established alternative route are summarized in the table below.

StepReactantReagentsConditionsProductYieldReference
1. HydrogenationUrocanic acid10% Pd/C, H₂30 psi, Room Temperature, 2 h3-(1H-imidazol-4-yl)-propionic acid96% chemicalbook.com
2. Esterification3-(1H-imidazol-4-yl)-propionic acidMethanol, H₂SO₄ (catalytic)Reflux, 15 hThis compound90% chemicalbook.com

Reaction Mechanisms and Chemical Transformations Involving Methyl 3 1h Imidazol 4 Yl Propanoate Derivatives

Catalytic Roles of the Imidazole (B134444) Moiety in Organic Transformations

The imidazole group is a well-established catalytic entity in a variety of organic reactions, a role that extends to derivatives of methyl 3-(1H-imidazol-4-yl)propanoate. uobasrah.edu.iqnih.gov Its ability to function as both a nucleophilic and a general base catalyst makes it a versatile tool in synthetic chemistry. nih.gov

The imidazole moiety can act as a potent nucleophilic catalyst, particularly in the hydrolysis of esters and in acylation reactions. cdnsciencepub.comyoutube.com In these processes, the lone pair of electrons on one of the imidazole's nitrogen atoms initiates a nucleophilic attack on the carbonyl carbon of the ester or acylating agent. youtube.com This results in the formation of a reactive acyl-imidazole intermediate. cdnsciencepub.comyoutube.com

Reaction Type Role of Imidazole Key Intermediate Significance
Ester HydrolysisNucleophilic CatalystAcyl-imidazoleAccelerates the cleavage of the ester bond. youtube.com
Acylation ReactionsNucleophilic CatalystAcyl-imidazoleFacilitates the transfer of an acyl group. researchgate.net

In addition to nucleophilic catalysis, the imidazole ring can also function as a general base catalyst. nih.govrsc.orgnih.gov In this role, the imidazole nitrogen atom abstracts a proton from a nucleophile, such as water or an alcohol, thereby increasing its nucleophilicity. The activated nucleophile then attacks the electrophilic center of the substrate.

For instance, in the hydrolysis of certain esters, imidazole can facilitate the reaction by acting as a general base to activate a water molecule. rsc.org This mechanism is distinct from nucleophilic catalysis as the imidazole does not directly bond to the substrate's carbonyl carbon but rather facilitates the attack of another nucleophile. The choice between nucleophilic and general-base catalysis is often influenced by the specific reactants and reaction conditions. rsc.org

Side Reactions Encountered During Synthesis and Their Mechanistic Elucidation

The synthesis of this compound and its derivatives is not without its challenges. One of the notable side reactions that can occur is the aza-Michael addition.

The aza-Michael addition, or conjugate addition, is a significant reaction in organic synthesis for forming carbon-nitrogen bonds. researchgate.netbenthamopenarchives.com In the context of synthesizing imidazole-containing propanoates, if the synthetic route involves α,β-unsaturated carboxylic acid derivatives, the imidazole ring can act as a nucleophile and add to the β-carbon of the unsaturated system. researchgate.netbenthamopenarchives.comresearchgate.net

This reaction is a classic example of conjugate addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient double bond of the Michael acceptor. researchgate.net This can lead to the formation of undesired byproducts, complicating the purification process and reducing the yield of the target molecule. The propensity for this side reaction depends on factors such as the reactivity of the Michael acceptor and the reaction conditions employed. researchgate.net In some instances, this reaction can be a desired transformation for the synthesis of N-substituted imidazole derivatives. researchgate.netbenthamopenarchives.com

Reactants Reaction Type Product
Imidazole & α,β-Unsaturated EsterAza-Michael Additionβ-Amino Acid Derivative researchgate.net
Imidazole & α,β-Unsaturated NitrileAza-Michael AdditionN-Substituted Imidazole Derivative researchgate.net

Ligand Coordination Chemistry and Reactivity of Imidazole Esters

The nitrogen atoms of the imidazole ring in this compound and its analogs possess lone pairs of electrons, making them excellent ligands for a wide variety of metal ions. researchgate.netrsc.orgwikipedia.org This ability to form coordination complexes opens up a rich field of study in inorganic and bioinorganic chemistry.

Imidazole-containing ligands, including esters like this compound, readily form complexes with transition metals such as copper, zinc, nickel, and cadmium. ajol.infoekb.egnih.govrsc.org The coordination typically occurs through the pyridine-like nitrogen atom of the imidazole ring. wikipedia.org The resulting metal complexes can exhibit various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the other ligands present. ntu.edu.sg

The formation of these complexes can have a profound impact on the reactivity and properties of the imidazole ester ligand. For instance, coordination to a metal center can influence the acidity of the N-H proton on the imidazole ring. wikipedia.org Furthermore, if the ligand is chiral, the coordination to a metal ion can lead to interesting stereochemical phenomena. While this compound itself is not chiral, derivatives with stereocenters can undergo racemization upon complexation, depending on the lability of the metal-ligand bonds and the coordination geometry. The study of these metal complexes is crucial for understanding their potential applications in areas such as catalysis and materials science. researchgate.netmdpi.comresearchgate.net

Metal Ion Typical Coordination Geometry Potential Application
Copper(II)Square Planar, Octahedral ntu.edu.sgCatalysis, Antimicrobial Agents researchgate.net
Zinc(II)Tetrahedral, Octahedral rsc.orgntu.edu.sgHydrolytic Enzyme Models rsc.org
Nickel(II)Octahedral nih.govntu.edu.sgSensing nih.gov
Cadmium(II)Octahedral nih.govMetal-Organic Frameworks nih.gov

Electrophilic and Nucleophilic Reactivity at Imidazole Ring Positions of this compound Derivatives

The reactivity of the imidazole ring in this compound is significantly influenced by the electronic properties of the methyl propanoate substituent at the C4 position. This substituent, being electron-withdrawing in nature, modulates the electron density of the heterocyclic ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attacks.

The imidazole ring is inherently an electron-rich aromatic system, making it prone to electrophilic substitution. mdpi.com However, the presence of an electron-withdrawing group (EWG) like the methyl propanoate at C4 deactivates the ring towards electrophilic attack compared to unsubstituted imidazole. slideshare.net This deactivation occurs because the EWG reduces the electron density of the ring, making it less attractive to electrophiles.

Conversely, nucleophilic substitution on the imidazole ring is generally challenging due to the ring's inherent electron-rich character. slideshare.netpharmaguideline.com Such reactions typically require the presence of strong electron-withdrawing groups to make the ring sufficiently electron-deficient to be attacked by a nucleophile. askfilo.com The methyl propanoate group at C4 does increase the electrophilicity of the ring carbons, particularly C2 and C5. For a nucleophilic substitution to occur, a good leaving group would need to be present at one of these positions.

Electrophilic Substitution Reactions

While specific experimental data on the electrophilic substitution of this compound is limited in readily available literature, the general principles of imidazole chemistry allow for predictions of its reactivity. Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: The halogenation of imidazoles can proceed readily. For a 4-substituted imidazole with an EWG, halogenation, such as bromination or iodination, would be expected to occur at the C5 or C2 position. The reaction conditions would likely require a halogen source and a suitable solvent, and potentially a Lewis acid catalyst for less reactive halogens. wikipedia.org

Nitration: Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. researchgate.net The electron-withdrawing nature of the propanoate group would necessitate forcing conditions. The primary product would likely be the 5-nitro derivative, with the potential formation of the 2-nitro isomer as well.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a method for formylating electron-rich heterocyclic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org Given that the imidazole ring is still a relatively electron-rich heterocycle, it is plausible that this compound could undergo formylation, likely at the C5 position.

Table 1: Predicted Electrophilic Substitution Reactions and Major Products

ReactionReagents and ConditionsPredicted Major Product(s)
BrominationBr₂, Solvent (e.g., CH₂Cl₂)Methyl 3-(5-bromo-1H-imidazol-4-yl)propanoate
IodinationI₂, NaHCO₃, Solvent (e.g., CH₂Cl₂)Methyl 3-(5-iodo-1H-imidazol-4-yl)propanoate
NitrationHNO₃, H₂SO₄Methyl 3-(5-nitro-1H-imidazol-4-yl)propanoate
FormylationPOCl₃, DMF, then H₂OMethyl 3-(5-formyl-1H-imidazol-4-yl)propanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution on the imidazole ring of this compound is generally considered unfavorable unless a good leaving group is present on the ring. The electron-withdrawing propanoate group at C4 would activate positions C2 and C5 towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

For instance, if a halogen atom were present at the C2 or C5 position, it could potentially be displaced by a strong nucleophile. The reactivity would be higher if the imidazole nitrogen is quaternized, further increasing the ring's electrophilicity.

Table 2: Potential Nucleophilic Substitution Reactions on Halogenated Derivatives

Starting MaterialNucleophile and ConditionsPotential Product
Methyl 3-(2-chloro-1H-imidazol-4-yl)propanoateNaOMe, MeOH, heatMethyl 3-(2-methoxy-1H-imidazol-4-yl)propanoate
Methyl 3-(5-bromo-1H-imidazol-4-yl)propanoateNaCN, DMSO, heatMethyl 3-(5-cyano-1H-imidazol-4-yl)propanoate

It is important to note that the data presented in the tables are based on general principles of imidazole reactivity and predictions for the specific compound . Experimental verification would be necessary to confirm these outcomes.

Advanced Analytical Methodologies for the Characterization and Mechanistic Study of Imidazole Propanoate Compounds

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of "Methyl 3-(1H-imidazol-4-yl)propanoate," specific signals corresponding to the different sets of non-equivalent protons are expected. The imidazole (B134444) ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atoms. The protons of the propanoate chain and the methyl ester group will have characteristic chemical shifts and splitting patterns based on their local chemical environment. For instance, the methylene (B1212753) protons adjacent to the imidazole ring and the carbonyl group will exhibit distinct signals, likely as triplets, due to coupling with their neighboring protons. The singlet for the methyl ester protons would be expected at a chemical shift of around 3.7 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum (around 170-180 ppm). The sp²-hybridized carbons of the imidazole ring will also appear in the downfield region, while the sp³-hybridized carbons of the propanoate chain and the methyl ester will be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C2-H~7.5~135
Imidazole C5-H~6.8~117
-CH₂- (adjacent to imidazole)~2.9~25
-CH₂- (adjacent to C=O)~2.6~35
-OCH₃~3.7~52
C=O-~173
Imidazole C4-~136

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," which has a molecular formula of C₇H₁₀N₂O₂, the expected monoisotopic mass is approximately 154.0742 g/mol .

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like "this compound." It typically produces a protonated molecular ion [M+H]⁺, which would be observed at an m/z value corresponding to the molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Analysis: In addition to determining the molecular weight, MS can provide structural information through the analysis of fragmentation patterns. The fragmentation of "this compound" would likely involve characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the propanoate side chain, providing further confirmation of its structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands for its key functional groups.

Key Expected IR Absorptions:

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretch of the imidazole ring.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretch: An absorption in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the ester group.

C=N and C=C Stretches: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the imidazole ring.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is primarily used to investigate the stereochemistry of chiral molecules. As "this compound" is an achiral molecule, it will not exhibit a CD spectrum. Therefore, CD spectroscopy is not a relevant analytical method for the stereochemical investigation of this specific compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For "this compound," a reversed-phase HPLC method is typically employed for purity assessment.

A common HPLC setup would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of a polar solvent, such as water or a buffer, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate the target compound from any impurities. Detection is often carried out using a UV detector, as the imidazole ring of the compound absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification. Some commercial suppliers indicate a purity of 99%+ for this compound as determined by HPLC. chemicalbook.com

Interactive Data Table: Example HPLC Method Parameters for this compound

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: These are example parameters and may require optimization for specific applications.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in analytical chemistry for the experimental determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This analysis provides the empirical formula of the substance, which is the simplest whole-number ratio of atoms of each element present in the compound. For a newly synthesized compound like this compound, elemental analysis is a critical step to verify its elemental composition and, by extension, confirm its molecular formula in conjunction with molecular weight determination.

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. In this process, a small, precisely weighed sample of the substance is combusted in a stream of pure oxygen at a high temperature. The combustion converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The nitrogen content is typically converted to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. The amounts of CO₂, H₂O, and N₂ produced are then accurately measured using various detection methods, such as infrared spectroscopy or thermal conductivity. From these measurements, the mass percentages of C, H, and N in the original sample can be calculated. The oxygen percentage is usually determined by difference, by subtracting the sum of the percentages of C, H, and N from 100%.

For this compound, with the molecular formula C₇H₁₀N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u) and its molecular weight of approximately 154.17 g/mol .

The theoretical percentages are as follows:

Carbon (C): (7 * 12.011 / 154.17) * 100% ≈ 54.54%

Hydrogen (H): (10 * 1.008 / 154.17) * 100% ≈ 6.54%

Nitrogen (N): (2 * 14.007 / 154.17) * 100% ≈ 18.17%

Oxygen (O): (2 * 15.999 / 154.17) * 100% ≈ 20.75%

These calculated values serve as the benchmark against which experimental results are compared. In a research setting, the experimentally determined percentages for a synthesized sample of this compound would be expected to align closely with these theoretical values. A common acceptance criterion for the confirmation of a compound's purity and empirical formula is that the experimental values for C, H, and N are within ±0.4% of the calculated theoretical values. nih.gov

Below is a data table summarizing the theoretical elemental composition of this compound. In a typical research report, this would be accompanied by a parallel column showing the actual results obtained from the elemental analyzer for the synthesized sample.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC54.54
HydrogenH6.54
NitrogenN18.17
OxygenO20.75

Discrepancies between the theoretical and found values can indicate the presence of impurities, such as residual solvents or starting materials, or that the incorrect compound has been synthesized. Therefore, elemental analysis is not just a tool for formula confirmation but also a crucial method for assessing the purity of the isolated product.

Mechanistic Investigations into the Biological Activities of Imidazole Containing Propanoate Esters

Anticancer Mechanisms of Action

Imidazole-containing compounds exert their anticancer effects through various mechanisms, targeting key proteins and pathways that are fundamental to the growth and survival of cancer cells. nih.govdovepress.com These mechanisms include the inhibition of essential enzymes, stabilization of DNA secondary structures that repress oncogene transcription, induction of programmed cell death, and disruption of signaling pathways that control cell proliferation.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrin-mediated signaling pathways. mdpi.com Overexpression and hyperactivity of FAK are common in various solid tumors, where it promotes cell survival, proliferation, migration, and metastasis. nih.govnih.gov This makes FAK a significant target for anticancer drug development. mdpi.comnih.gov

Inhibition of FAK signaling has been shown to decrease cell motility and proliferation. nih.gov Certain imidazole-containing compounds, such as imidazo[1,2-a] nih.govmdpi.comnih.govtriazine derivatives, have been developed as potential FAK inhibitors. nih.gov These inhibitors can block FAK activity, leading to a reduction in the phosphorylation of downstream targets, which in turn induces apoptosis and suppresses tumor growth. mdpi.comnih.gov

Table 2: Effects of Imidazole-Based FAK Inhibitors on Cancer Cells

Compound Class Effect on FAK Cellular Outcome Cancer Cell Line Examples
Imidazo[1,2-a] nih.govmdpi.comnih.govtriazines Substantial inhibition of FAK expression Inhibition of cell adhesion, migration, and invasion U87-MG (Glioblastoma), MDA-MB-231 (Breast), PC-3 (Prostate)

Based on findings related to imidazo[1,2-a] nih.govmdpi.comnih.govtriazine derivatives. nih.gov

c-MYC G-quadruplex DNA Stabilization

The c-MYC oncogene is a key driver of tumorigenesis, and its overexpression is observed in a high percentage of human cancers. nih.govlew.ro The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex (G4). mdpi.comnih.gov Formation and stabilization of this G4 structure act as a silencer element, repressing c-MYC transcription. nih.govmdpi.com

Small molecules that can bind to and stabilize the c-MYC G-quadruplex are considered a promising strategy for cancer therapy. nih.govmdpi.com Imidazole (B134444) derivatives, including phenanthroimidazoles and imidazole-benzothiazole compounds, have been designed to target these G4 structures. nih.govmdpi.com By stabilizing the G-quadruplex, these ligands prevent the binding of transcription factors, leading to the downregulation of c-MYC expression and subsequent inhibition of cancer cell proliferation. mdpi.commdpi.com

Table 3: Activity of Imidazole Derivatives Targeting c-MYC G-quadruplex

Compound G4 Stabilization (ΔTm) Effect on c-MYC Anticancer Activity
IZTZ-1 (Imidazole-benzothiazole) 15 °C Downregulates transcription and expression Induces apoptosis; Inhibits melanoma cell growth (IC50 = 2.2 µM)
Sugar-Substituted Imidazole (19a) High Blocks transcription by targeting promoter G4 Induces c-MYC-dependent cell death in breast cancer

Data from studies on imidazole-benzothiazole and sugar-substituted imidazole derivatives. nih.govmdpi.com

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis. nih.govnih.gov Their overexpression is frequently found in various tumors and is linked to cancer progression, making them attractive targets for oncology. nih.govresearchgate.net Inhibition of these kinases disrupts cell division, often leading to endoreduplication (DNA replication without cell division) and apoptosis. nih.gov

AT9283, a multi-targeted kinase inhibitor containing a benzimidazole moiety, shows potent activity against both Aurora A and Aurora B kinases. nih.govnih.gov By inhibiting Aurora B, AT9283 ablates the phosphorylation of histone H3 at serine-10, a key event in chromosome condensation and segregation. nih.gov This disruption of mitotic processes leads to growth inhibition and cell death in cancer cells. nih.govnih.gov

Table 4: Activity Profile of Benzimidazole-Containing Aurora Kinase Inhibitor AT9283

Inhibitor Target Kinases Mechanism of Action Cellular Effect
AT9283 Aurora A, Aurora B Inhibition of kinase activity, ablation of histone H3 phosphorylation Induces endoreduplication and apoptosis; Inhibits cell proliferation (IC50 < 1 µM in B-NHL cells)

Findings based on studies of the inhibitor AT9283. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. nih.gov A key strategy in cancer therapy is to develop compounds that can selectively induce apoptosis in tumor cells. nih.govnih.gov

Imidazole and its derivatives have been shown to inhibit the proliferation of cancer cells by activating apoptotic pathways. nih.govrsc.orgnih.gov The induction of apoptosis by these compounds can be mediated by several mechanisms, including the increased generation of reactive oxygen species (ROS), which causes cellular stress. nih.govnih.gov This leads to the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9) and the modulation of apoptosis-regulating proteins from the Bcl-2 family, ultimately resulting in cell death. nih.govnih.gov

Table 5: Pro-Apoptotic Effects of Imidazole Derivatives on Cancer Cells

Cell Line Key Molecular Events Outcome
DLD-1, HCT-116 (Colon Cancer) Increased ROS generation; Activation of caspase-3, -8, -9; Upregulation of Bax; Downregulation of Bcl-2 Inhibition of cell viability; Cell cycle arrest
NB4, K562 (Myeloid Leukemia) Apoptosis induction Anti-proliferative activity
A549 (Lung Cancer) Induction of cell cycle arrest in G2/M phase Inhibition of cell growth; Induction of cellular senescence

Data compiled from studies on various imidazole derivatives. nih.govrsc.orgnih.gov

Targeting Pathways Associated with Cancer Cell Growth, Proliferation, and Survival

The uncontrolled growth of cancer cells is driven by the dysregulation of complex signaling pathways. nih.gov Imidazole-containing compounds have been shown to interfere with several of these critical pathways. nih.govnih.gov

Protein kinases are fundamental components of these signaling networks, and their inhibition is a major strategy in cancer treatment. nih.gov As discussed, imidazole derivatives can inhibit kinases like FAK and Aurora kinases. nih.govnih.govnih.gov Furthermore, they have been found to affect other crucial pathways. For instance, some imidazole derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc. nih.gov The Wnt pathway is vital for cell proliferation, and its aberrant activation is common in many cancers. nih.gov Additionally, imidazole compounds can disrupt the activity of transcription factors like STAT3, which is essential for the survival and proliferation of many types of cancer cells. nih.gov

Table 6: Signaling Pathways Targeted by Imidazole-Containing Compounds

Pathway/Target Role in Cancer Effect of Imidazole Compound
Protein Kinases (FAK, Aurora) Regulate growth, differentiation, apoptosis Inhibition of kinase activity
Wnt/β-catenin Promotes cell proliferation Downregulation of target genes (e.g., c-Myc)
AXL-Receptor Tyrosine Kinase Involved in cell survival and proliferation Downregulation of expression
STAT3 Transcription factor for survival and proliferation genes Inhibition of activity

Information synthesized from multiple studies on imidazole derivatives. nih.govnih.gov

Antimicrobial Mechanisms of Action

Imidazole derivatives employ a variety of strategies to inhibit the growth of and kill bacteria. These mechanisms are often broad and can involve the disruption of essential cellular processes, from DNA replication to the maintenance of cell envelope integrity. The following subsections detail the key antimicrobial mechanisms of action that have been identified for imidazole-containing compounds.

Certain imidazole derivatives have been shown to interfere with bacterial DNA replication, a fundamental process for bacterial survival and proliferation. The mechanism can involve the disruption of the DNA double helix and the inhibition of enzymes critical for DNA synthesis and repair. jchr.org For instance, some nitro-heterocyclic imidazole compounds, such as 1-methyl-2-nitro-5-vinylimidazole, have been found to preferentially block DNA synthesis. nih.gov These compounds can cause repairable damage to DNA and have been observed to be mutagenic, indicating a direct interaction with the genetic material of the bacteria. nih.gov The antibacterial effects of such compounds are linked to their ability to induce DNA turnover and create cross-links in the bacterial DNA. nih.gov While this mechanism has been established for specific nitro-imidazole derivatives, it highlights a potential mode of action for other imidazole-containing molecules.

The bacterial cell wall is a vital structure that provides shape and protection from osmotic stress, making it an excellent target for antimicrobial agents. Some imidazole derivatives have been suggested to exert their antibacterial effect by disrupting the synthesis of the cell wall. nih.govnano-ntp.com This mechanism of action would compromise the structural integrity of the bacterium, leading to cell lysis and death. While this is a recognized antimicrobial strategy for some imidazole-based compounds, the specific molecular interactions and the enzymes inhibited by imidazole-containing propanoate esters in the cell wall synthesis pathway require further detailed investigation.

A primary and well-documented antimicrobial mechanism of imidazole derivatives is the disruption of the bacterial cell membrane. nih.govnano-ntp.com Imidazole and particularly imidazolium (B1220033) compounds, due to their amphiphilic nature, can insert themselves into the microbial cell membrane. This insertion disrupts the membrane's integrity and increases its permeability. nano-ntp.commdpi.com The consequence of this disruption is the leakage of essential cellular components, such as ions and metabolites, which ultimately leads to cell death. nano-ntp.commdpi.com

Scanning electron microscopy studies of bacteria treated with certain imidazole derivatives have shown clear morphological changes, including the disruption of the cell membrane and the subsequent leakage of cytoplasmic material, leading to the disintegration of the bacterial cell. mdpi.com The effectiveness of this membrane disruption is often correlated with the lipophilicity of the imidazole derivative, which can be modified by altering the substituents on the imidazole ring. mdpi.com

Compound TypeBacterial StrainEffect on Cell Membrane
Imidazolium SaltsE. coliMorphological changes, membrane disruption, leakage of cytoplasmic material. mdpi.com
Imidazolium SaltsB. subtilis"Implosion" of bacteria, marked depression in the middle of the cell, membrane disruption. mdpi.com
Imidazole Chloride Ionic LiquidsS. aureusDisruption of the cell membrane, causing contents to leak. frontiersin.org

Protein kinases are crucial enzymes that regulate a wide array of cellular processes in both eukaryotes and prokaryotes through phosphorylation. The inhibition of bacterial protein kinases is an emerging and promising strategy for the development of new antibiotics. frontiersin.org Certain imidazole-containing compounds have been identified as potent inhibitors of protein kinases. jchr.org For example, a class of pyridinyl imidazole compounds has been shown to be selective inhibitors of p38 mitogen-activated protein kinase by competing with ATP for the binding site. researchgate.net While much of the research on imidazole-based kinase inhibitors has been in the context of human cells for treating inflammatory diseases and cancer, the principle is applicable to bacterial kinases. nih.gov Targeting bacterial serine/threonine kinases with specific inhibitors has been shown to have potent antimicrobial activity. frontiersin.org The development of imidazole derivatives that selectively target bacterial protein kinases could provide a powerful new class of antimicrobial agents.

Bacteria and other microbes possess protective mechanisms against nitric oxide (NO), a molecule produced by the host immune system to combat infections. One such protective enzyme is flavohemoglobin, which functions as a nitric oxide dioxygenase (NOD) to detoxify NO by converting it to nitrate. nih.govnih.gov Several antimicrobial imidazole derivatives, including miconazole, econazole, and clotrimazole, have been found to inhibit the NOD function of microbial flavohemoglobin. nih.govnih.gov

The mechanism of inhibition involves the imidazole moiety coordinating with the heme iron atom within the flavohemoglobin. nih.govnih.gov This binding impairs the reduction of the ferric heme, a necessary step for the enzyme's catalytic activity. nih.gov The inhibition is uncompetitive with respect to both oxygen and nitric oxide. nih.govnih.gov By inhibiting this protective enzyme, imidazole compounds can enhance the host's ability to clear bacterial infections by increasing the efficacy of immune-derived NO. nih.gov

Imidazole CompoundTarget EnzymeApparent Ki (nM) for E. coli Flavohemoglobin
MiconazoleFlavohemoglobin (NOD)80 nih.govnih.gov
EconazoleFlavohemoglobin (NOD)550 nih.govnih.gov
ClotrimazoleFlavohemoglobin (NOD)1,300 nih.govnih.gov
KetoconazoleFlavohemoglobin (NOD)5,000 nih.govnih.gov

The bacterial fatty acid synthesis (FAS-II) pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in mammals, making it an attractive target for selective antibacterial drugs. Enoyl-acyl carrier protein reductase (FabI) is a key enzyme in this pathway, catalyzing the final, rate-limiting step in the fatty acid elongation cycle. frontiersin.orgresearchgate.net

Several classes of synthetic molecules, including imidazoles, have been reported as inhibitors of FabI. frontiersin.orgresearchgate.net Specifically, 1,4-disubstituted imidazole derivatives have been identified as inhibitors of both Staphylococcus aureus and Escherichia coli FabI. nih.gov Crystal structure data has confirmed that these imidazole inhibitors bind to the active site of the E. coli FabI enzyme. nih.gov By inhibiting FabI, these compounds block the synthesis of fatty acids, which are crucial for the formation of the bacterial cell membrane, leading to the cessation of growth and cell death.

Anti-Inflammatory Mechanisms

Detailed investigations into the specific anti-inflammatory mechanisms of Methyl 3-(1H-imidazol-4-yl)propanoate are not extensively documented in publicly accessible scientific literature. While related imidazole compounds have demonstrated anti-inflammatory properties, the precise pathways for this specific ester have not been fully elucidated.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

A thorough review of scientific databases reveals a lack of specific studies investigating the inhibitory effects of this compound on the Cyclooxygenase-2 (COX-2) enzyme. Consequently, there is no direct evidence to characterize its potential role as a selective or non-selective COX-2 inhibitor.

Inhibition of Neutrophil Degranulation

There is currently no available research specifically examining the effect of this compound on the process of neutrophil degranulation. Therefore, its capacity to modulate the release of pro-inflammatory mediators from neutrophils has not been determined.

Modulation of Reactive Oxygen Species Generation

Scientific literature lacks specific data on the ability of this compound to modulate the generation of reactive oxygen species (ROS). Research has yet to explore whether this compound acts as either an antioxidant or a pro-oxidant in biological systems.

Antifungal Mechanisms: Interference with Ergosterol Synthesis

While many imidazole-based compounds are known to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, specific studies on this compound's activity in this pathway are not found in the current body of scientific research. There is no direct evidence to confirm or deny its interference with ergosterol synthesis.

Antiviral Mechanisms: Disruption of Viral Replication and Assembly

There are no specific studies available that investigate the antiviral properties of this compound, including its potential to disrupt the processes of viral replication and assembly. Its efficacy against any viral strain has not been reported in the scientific literature.

Enzyme Inhibition Capabilities Beyond Antimicrobial and Anticancer Contexts

Investigations into the broader enzyme inhibition profile of this compound outside of antimicrobial and anticancer applications have not been reported. Its potential to act as an inhibitor for other classes of enzymes remains an unexplored area of research.

Molecular Interactions with Biological Targets

The biological activities of imidazole-containing propanoate esters, such as this compound, are fundamentally governed by their molecular interactions with various biological targets. The structural features of this compound—namely the imidazole ring and the methyl propanoate side chain—dictate the nature and strength of its binding to enzymes, proteins, and receptors. These interactions are a composite of several non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-interactions, which collectively determine the binding affinity and specificity of the molecule.

Binding Affinity with Enzymes, Proteins, and Receptors

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the broader class of imidazole-containing compounds is known to interact with a range of biological targets. Notably, derivatives of imidazole are recognized for their affinity for histamine receptors and imidazoline receptors. For instance, various imidazole-based compounds have been shown to exhibit significant binding affinities for histamine H3 and H4 receptors, with Kᵢ values often in the nanomolar range.

The gut microbial metabolite imidazole propionate, a closely related compound, has been identified as a ligand for the imidazoline-1 receptor (I1R). This interaction suggests that this compound, as a propanoate ester of imidazole, may also exhibit affinity for this class of receptors. The binding affinity is a quantitative measure of the strength of the interaction between the ligand and its binding site. High affinity, indicated by a low Kᵢ or Kₐ value, suggests a strong and stable complex, which is often a prerequisite for potent biological activity.

Table 1: Representative Binding Affinities of Imidazole Derivatives for Biological Targets This table presents typical binding affinity ranges for related imidazole compounds to illustrate potential interactions, as specific data for this compound is not available.

Compound ClassTarget ReceptorTypical Kᵢ Range (nM)
Imidazole-containing carbamatesHistamine H3 Receptor< 100
Imidazole-containing carbamatesHistamine H4 Receptor118 - 1460 nih.gov
Novel Imidazole AntagonistsHistamine H3 Receptor7.56 - 8.68 (pKᵢ)
Imidazoline-like drugsImidazoline I1 Receptor< 10

Role of Hydrogen Bonding, Van der Waals Forces, and Hydrophobic Interactions

The molecular architecture of this compound allows for a variety of non-covalent interactions that are crucial for its binding to biological macromolecules.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. quora.comnih.govyoutube.com The entire surface of the this compound molecule can engage in van der Waals interactions with complementary surfaces within a protein's binding pocket. While individually weak, the cumulative effect of these forces over the entire molecule-protein interface can be substantial, contributing to the stability of the bound complex. quora.comnih.govyoutube.com

Hydrophobic Interactions: The ethyl chain of the propanoate group and, to a lesser extent, the carbon backbone of the imidazole ring, are nonpolar and can participate in hydrophobic interactions. rsc.orgresearchgate.net In an aqueous biological environment, the exclusion of water molecules from the nonpolar surfaces of the ligand and the protein's binding site leads to an energetically favorable association. researchgate.net This "hydrophobic effect" drives the binding of nonpolar moieties into hydrophobic pockets of proteins, which are often lined with amino acid residues like valine, leucine, isoleucine, and phenylalanine. researchgate.net

Table 2: Characteristics of Non-Covalent Interactions in Drug-Receptor Binding

Interaction Type Description Typical Energy (kcal/mol) Key Functional Groups Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. 2 - 10 Imidazole N-H, Imidazole N, Ester C=O
Van der Waals Forces Weak, short-range attractions between fluctuating dipoles in adjacent non-bonded atoms. 0.5 - 1.0 All atoms in the molecule
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. 1 - 2 Propanoate ethyl chain, Imidazole ring carbons

π Interactions with Protein Residues

The aromatic nature of the imidazole ring in this compound facilitates various types of π-interactions, which are important for molecular recognition at protein interfaces.

π-π Stacking: The electron-rich π-system of the imidazole ring can interact favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These interactions can occur in a face-to-face (stacked) or edge-to-face (T-shaped) orientation. π-π stacking contributes to the binding affinity and can play a role in the specific positioning of the ligand within the active site. nih.govnih.gov

Cation-π Interactions: If the imidazole ring becomes protonated to form an imidazolium cation, it can engage in strong, non-covalent interactions with the electron-rich π-systems of aromatic amino acid residues. nih.govnih.govresearchgate.net This type of interaction is a significant contributor to binding energy and is often observed in protein-ligand complexes. nih.govnih.gov The strength of the cation-π interaction can be comparable to that of a salt bridge.

Table 3: Types of π-Interactions Involving the Imidazole Ring

Interaction Type Description Interacting Protein Residues
π-π Stacking Non-covalent interaction between two aromatic rings. Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

| Cation-π Interaction | Electrostatic interaction between a cation (protonated imidazole) and the face of an aromatic ring. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Computational Chemistry and Molecular Modeling Studies of Methyl 3 1h Imidazol 4 Yl Propanoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the basis of a ligand's potential biological activity.

While specific docking studies for Methyl 3-(1H-imidazol-4-yl)propanoate are not extensively documented in publicly available literature, research on analogous imidazole-containing structures provides a framework for its potential interactions. For instance, studies on other imidazole (B134444) derivatives often investigate their binding to enzymes like cytochrome P450-dependent 14α-demethylase, a common target for antifungal agents, or various kinases in cancer therapy. researchgate.netnih.gov

In a typical docking simulation, this compound would be placed into the active site of a selected protein target. The software would then calculate the most stable binding poses, ranked by a scoring function that estimates the binding affinity (often expressed in kcal/mol). Key interactions driving the binding would be identified, such as:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). The ester group also contains hydrogen bond acceptors (the carbonyl and ether oxygens). These features allow for potential hydrogen bond formation with amino acid residues like asparagine, glutamine, tyrosine, and serine in a target's active site.

Pi-Pi Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl chain connecting the imidazole and ester groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

A hypothetical molecular docking study could reveal binding energies suggesting the compound's potential efficacy against a specific target. For example, docking studies of various imidazole-based compounds against fungal enzymes have shown binding energies ranging from -7.0 to -10.3 kcal/mol. jbcpm.comresearchgate.net

Target Protein ClassRepresentative Compound TypeTypical Binding Energy Range (kcal/mol)Key Interacting Residues (Examples)
Fungal Cytochrome P450Imidazole derivatives-7.0 to -10.3TYR, LYS, ASN, GLN jbcpm.com
Kinases (e.g., EGFR, c-Met)Imidazole-based inhibitors-7.6 to -8.9LYS, ASP, MET, THR nih.govresearchgate.net
FabH (Enzyme in bacteria)Imidazole-pyrazole hybrids-8.9Not specified researchgate.net

This table presents typical data for imidazole-containing compounds to illustrate potential interactions for this compound.

Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For this compound, SAR predictions would focus on how modifications to its three main components—the imidazole ring, the propanoate linker, and the methyl ester—could enhance or diminish its interaction with a biological target.

The Imidazole Moiety: The imidazole ring is a critical pharmacophore in many bioactive molecules. nih.gov Its hydrogen bonding capabilities are often essential for anchoring the ligand in the active site. SAR studies on other imidazole-based compounds have shown that the position and nature of substituents on the ring can drastically alter activity. nih.govmdpi.com For this compound, substituting the second carbon of the imidazole ring could influence its electronic properties and steric fit within a binding pocket.

The Propanoate Linker: The length and flexibility of the alkyl chain are crucial. A three-carbon linker provides a specific spatial distance between the imidazole ring and the ester group. Computational models could predict whether shortening, lengthening, or introducing rigidity (e.g., a double bond) into this chain would lead to a more optimal orientation in the target's active site.

The Methyl Ester Group: The ester group is a potential point for hydrogen bonding and can be hydrolyzed by esterases in the body. Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) could affect solubility, metabolic stability, and binding affinity. Converting the ester to an amide or a carboxylic acid would significantly change its polarity and hydrogen bonding profile, likely leading to different biological activities.

SAR studies on related (arylalkyl)imidazole anticonvulsants have demonstrated that the imidazole portion is a key pharmacophore, while the other parts of the molecule primarily influence lipophilicity and the ability to cross the blood-brain barrier. nih.gov

Mechanistic Computations for Reaction Pathways and Catalytic Cycles

Computational chemistry can model reaction mechanisms to understand how a molecule is synthesized or how it might participate in a catalytic process. The synthesis of this compound is typically achieved via the esterification of 3-(1H-imidazol-4-yl)propionic acid. chemicalbook.com

The reaction is an acid-catalyzed esterification (Fischer esterification): 3-(1H-imidazol-4-yl)propionic acid + Methanol (B129727) ⇌ this compound + Water

Mechanistic computations using methods like Density Functional Theory (DFT) can be employed to model this process. Researchers can calculate the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the activation energy barriers for each step of the reaction, providing a detailed picture of the reaction pathway.

The key computational steps would involve:

Protonation of the Carbonyl Oxygen: Modeling the initial protonation of the carboxylic acid by the acid catalyst (e.g., H₂SO₄).

Nucleophilic Attack: Simulating the attack of the methanol oxygen on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: Modeling the transfer of a proton from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: Simulating the departure of a water molecule to form a protonated ester.

Deprotonation: Modeling the final deprotonation to yield the methyl ester product.

By mapping the energy profile of this pathway, computational studies can help optimize reaction conditions (e.g., temperature, catalyst choice) to maximize the yield of this compound. chemicalbook.com

In Silico Assessment of Pharmacokinetic Properties (e.g., ADME Predictions, Bioavailability Scores)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netisca.me These predictions help to identify potential liabilities early in the drug discovery process. For this compound, various physicochemical and pharmacokinetic parameters can be computed. nih.gov

PropertyPredicted ValueSignificanceSource
Physicochemical Properties
Molecular Weight154.17 g/mol Falls within the typical range for good oral bioavailability (<500 g/mol ). nih.gov
XLogP3-0.6Indicates high hydrophilicity (low lipophilicity). May affect membrane permeability. nih.gov
Topological Polar Surface Area (TPSA)64.4 ŲSuggests moderate cell permeability. nih.gov
Hydrogen Bond Donors2Contributes to polarity and solubility. nih.gov
Hydrogen Bond Acceptors3Contributes to polarity and solubility. nih.gov
Rotatable Bonds4Indicates moderate conformational flexibility. nih.gov
Pharmacokinetic Predictions
GI AbsorptionHigh (Predicted)Likely to be well-absorbed from the gastrointestinal tract.Based on general models like Lipinski's Rule of Five
Blood-Brain Barrier (BBB) PermeationLow (Predicted)The compound's polarity (low XLogP3, high TPSA) suggests it is unlikely to cross the BBB effectively.Based on properties in nih.gov and general ADME models isca.me
CYP450 InhibitionPotential Inhibitor (Predicted)The imidazole ring is a known inhibitor of several cytochrome P450 enzymes, which could lead to drug-drug interactions.Based on known properties of imidazole compounds nih.gov
Oral Bioavailability ScoreGood (Predicted)The compound generally adheres to rules for drug-likeness (e.g., Lipinski's rules), suggesting a favorable bioavailability profile.Based on properties in nih.gov

These in silico predictions suggest that this compound possesses several drug-like characteristics, such as a low molecular weight and a high predicted gastrointestinal absorption. However, its high polarity may limit its ability to penetrate the blood-brain barrier, and the presence of the imidazole ring raises the possibility of metabolism-related drug interactions. nih.govnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as Synthetic Intermediates for Complex Pharmaceutical Compounds

Methyl 3-(1H-imidazol-4-yl)propanoate and its structural analogs serve as key intermediates in the synthesis of sophisticated pharmaceutical compounds. The imidazole (B134444) motif is a core component of many biologically active molecules, and this compound provides a convenient starting point for their construction.

Research into mitochondria-targeted antioxidants illustrates the utility of this type of scaffold. In one study, similar structures, such as 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, were synthesized as prodrugs of the antioxidant methimazole (B1676384). nih.gov This approach aims to deliver active compounds specifically to mitochondria to protect cells from oxidative stress. The synthesis involved reacting methimazole with propiolate esters, demonstrating how the imidazole-thio-propanoate skeleton can be assembled to create targeted drug delivery systems. nih.gov

Furthermore, derivatives of the closely related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol scaffold have been used to synthesize novel esters with significant anti-Candida activity. nih.gov In this research, the imidazole-propanol backbone was esterified with various aromatic and heterocyclic carboxylic acids to produce a library of potential antifungal agents. This highlights the role of the imidazole-propane structure as a crucial intermediate for developing new therapeutic compounds. nih.gov

Contribution to the Design and Development of Novel Therapeutic Agents

The imidazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The inclusion of the imidazole moiety from precursors like this compound is a deliberate design strategy in the development of new therapeutic agents.

The combination of the imidazole pharmacophore with other active structures has led to the creation of novel compounds with potent biological effects. For instance, the synthesis of imidazole-containing chalcones has been shown to produce molecules strongly effective against Aspergillus fumigatus, the fungus responsible for pulmonary aspergillosis. mdpi.com The synergistic effect of combining the imidazole and chalcone (B49325) pharmacophores demonstrates a successful strategy in designing new antifungal agents. mdpi.com

In the search for new treatments against Candida infections, newly synthesized esters containing the 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol core exhibited powerful anti-Candida activity, in some cases proving significantly more potent than the standard drug fluconazole. nih.gov One of the most effective compounds, an ester derivative, emerged with a Minimum Inhibitory Concentration (MIC) nearly 20 times lower than that of fluconazole, underscoring the contribution of this imidazole-based scaffold to the development of highly effective therapeutic agents. nih.gov

Table 1: Research Findings on Imidazole-Based Therapeutic Agents

Compound Class Target Organism/Disease Key Finding Reference
Imidazole-containing Chalcones Aspergillus fumigatus Combination of imidazole and chalcone pharmacophores results in strong antifungal activity. mdpi.com
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters Candida albicans Novel esters showed significantly higher potency than fluconazole, with one compound being ~20x more active. nih.gov
Imidazole-Thio-Propanoic Acids Cellular Oxidative Stress Serve as mitochondria-targeted prodrugs to deliver antioxidants like methimazole. nih.gov

Potential in Agrochemical Applications (e.g., Plant Protectants)

While the imidazole ring is a component in some agrochemicals, specific data on the application of this compound as a plant protectant is not widely documented in available scientific literature. However, related chemical structures have been noted for their potential in this field. For example, certain 3-(aryloxy)- and 3-(arylthio)acrylic acids and their esters are recognized for their interest as insecticides and larvicides. nih.gov This suggests that the broader class of compounds to which this compound belongs may have untapped potential in agrochemical research, although direct applications of this specific compound remain an area for further investigation.

Use as Building Blocks in Heterocyclic Chemistry for Diverse Functional Molecules

This compound is a valuable building block in heterocyclic chemistry, enabling the synthesis of a wide array of functional molecules. chemicalbook.comchemicalbook.com Its utility stems from the presence of two key reactive sites: the imidazole ring and the methyl propanoate side chain. These sites can be selectively modified to construct more complex molecular architectures.

The imidazole core is a precursor for N-heterocyclic carbenes (NHCs), which are important ligands in transition-metal catalysis and organocatalysis. beilstein-journals.org The synthesis of imidazolium (B1220033) salts, the direct precursors to NHCs, often starts from N-substituted imidazoles. orientjchem.org The imidazole nitrogen of this compound can be alkylated or arylated, initiating a pathway toward these valuable catalytic tools.

Moreover, the imidazole nucleus serves as a foundation for constructing other fused or linked heterocyclic systems. For example, imidazole-derived Schiff bases can be reacted with chloroacetyl chloride in a [2+2] cycloaddition to form substituted azetidin-2-ones, a class of compounds known for a range of biological activities including antibacterial effects. researchgate.net The versatility of the imidazole ring as a scaffold allows chemists to access diverse molecular frameworks with distinct functions.

Future Directions and Emerging Research Avenues for Methyl 3 1h Imidazol 4 Yl Propanoate

Rational Design and Synthesis of New Imidazole (B134444) Derivatives with Enhanced Efficacy and Selectivity

The rational design of new imidazole derivatives hinges on a deep understanding of structure-activity relationships (SAR) to create compounds with improved potency and selectivity. nih.gov The imidazole scaffold offers a versatile platform for chemical modification. mdpi.comnih.gov Researchers are actively designing and synthesizing novel derivatives by introducing various substituents to the core ring, aiming to enhance interactions with biological targets. researchgate.netchemrxiv.org

A key strategy involves structural-guided optimization using a known active compound as a lead. For instance, in the development of potential inhibitors for the BRAFV600E mutation, a known cancer driver, researchers designed a series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives using the drug Dabrafenib as a template. nih.gov This approach led to the synthesis of compounds with significant anticancer activity. Two such derivatives, 14h and 16e , demonstrated promising mean IC₅₀ values of 2.4 µM and 3.6 µM, respectively, across 60 human cancer cell lines. nih.gov Further testing revealed that compounds 15i , 15j , 16a , and 16d were highly potent inhibitors of the BRAFV600E kinase itself, with IC₅₀ values of 76 nM, 32 nM, 35 nM, and 68 nM. nih.gov

Similarly, another study focused on creating potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another crucial target in cancer therapy. nih.gov This work resulted in the synthesis of novel imidazole derivatives, with compounds 5b and 5g showing the highest antiproliferative effects. nih.gov Compound 5b proved to be a particularly potent inhibitor of both wild-type EGFR (EGFRWT) and a common mutant form (EGFRT790M), with IC₅₀ values of 30.1 nM and 12.8 nM, respectively. nih.gov The structural characteristics of the imidazole ring are credited with enhancing the ability of these derivatives to form multiple, stable interactions within the active sites of their target proteins. mdpi.comnih.gov

Table 1: Selected Imidazole Derivatives and their Biological Efficacy

Compound Target Activity (IC₅₀) Source
14h NCI-60 Cancer Cell Lines (Mean) 2.4 µM nih.gov
16e NCI-60 Cancer Cell Lines (Mean) 3.6 µM nih.gov
15j BRAFV600E Kinase 32 nM nih.gov
16a BRAFV600E Kinase 35 nM nih.gov
5b EGFRWT Kinase 30.1 nM nih.gov
5b EGFRT790M Kinase 12.8 nM nih.gov

The synthesis of these novel compounds is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). mdpi.comnih.govresearchgate.net These ongoing efforts to rationally design and synthesize new derivatives are crucial for developing the next generation of targeted therapies. nih.gov

Advancements in Targeted Drug Screening and Discovery Methodologies

The discovery of new, active imidazole derivatives is being accelerated by significant advancements in drug screening technologies. scdiscoveries.com High-Throughput Screening (HTS) is a cornerstone of this process, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits." pharmtech.comaccscience.com

Modern HTS platforms have been transformed by automation and miniaturization. technologynetworks.com Automated liquid-handling robots can now work with extreme precision at very low volumes, making the screening of large libraries more cost-effective and efficient. pharmtech.com Miniaturized platforms, such as microfluidics, further reduce the consumption of expensive reagents and rare biological samples. pharmtech.comnih.gov These technologies are essential for various discovery paradigms, including fragment-based drug discovery and the screening of complex biologicals. pharmtech.com

The range of analytical techniques adapted for HTS has also expanded, allowing for a broader array of biological questions to be answered. Key technologies include:

Fluorescence- and Luminescence-Based Assays: These remain widely used for their sensitivity in both biochemical and cellular screening formats. pharmtech.com

Affinity Selection Mass Spectrometry (ASMS): This technology allows for the detection of unlabeled biomolecules, expanding the range of screenable targets. pharmtech.com

High-Content Imaging and Automated Electrophysiology: These methods provide detailed, multi-parametric data from cellular assays in a high-throughput format. pharmtech.com

CRISPR-based Functional Screening: This cutting-edge platform allows for screening based on gene function, opening new avenues for target identification and validation. pharmtech.com

These advanced HTS methodologies allow researchers to systematically analyze numerous compound attributes, including binding affinity, enzymatic activity, and target engagement, thereby accelerating the identification of promising imidazole-based drug candidates. scdiscoveries.compharmtech.comnih.gov

Innovations in Computational Simulation and Computer-Aided Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, saving significant time and resources by predicting how a molecule will behave before it is synthesized. researchgate.netjmpas.com CADD encompasses a range of computational techniques used to identify, design, and optimize new drug candidates. uio.nonih.gov For imidazole derivatives, these methods are crucial for predicting their interactions with biological targets and refining their structures for improved activity. mdpi.comacs.org

The two main branches of CADD are Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.gov

SBDD relies on the 3D structure of the target protein. A primary SBDD technique is molecular docking , which simulates the binding of a potential drug molecule into the active site of a target protein to predict its binding affinity and orientation. scilit.comresearchgate.net This method has been successfully used to study how imidazole derivatives interact with targets like the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antimicrobial agents, and Gingipain R from Porphyromonas gingivalis. researchgate.netnih.gov

LBDD is used when the 3D structure of the target is unknown and instead uses a set of known active molecules to build a model.

Beyond docking, molecular dynamics (MD) simulations provide a more detailed view of the drug-target complex, showing how it behaves over time. uio.no These simulations can confirm the stability of the binding predicted by docking studies, as was shown for potent EGFR inhibitors. nih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with good drug-like profiles early in the discovery process. nih.govnih.govsemanticscholar.org These in silico methods, from initial virtual screening to detailed binding analysis, are critical for rationally guiding the synthesis and experimental testing of new imidazole compounds. nih.govresearchgate.net

Exploration of Novel Biological Targets and Signaling Pathways

A significant area of future research for imidazole-based compounds lies in the exploration of novel biological targets and the signaling pathways they modulate. The unique chemical properties of the imidazole ring allow it to bind to a wide variety of enzymes and receptors, making it a versatile scaffold for targeting numerous diseases. nih.govnih.gov Research has identified several key targets for newly designed imidazole derivatives, highlighting their potential in treating cancer, infectious diseases, and other conditions.

Some of the promising biological targets identified for imidazole derivatives include:

Kinases: These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazole compounds have been designed to be potent inhibitors of several kinases, including:

BRAFV600E: A mutated kinase found in various cancers, including melanoma. nih.gov

Epidermal Growth Factor Receptor (EGFR): A key target in lung and other cancers. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): A target with implications in cancer and other diseases. nih.govsemanticscholar.org

Vascular Endothelial Growth Factor Receptor (VEGFR-2): A crucial mediator of angiogenesis (the formation of new blood vessels) that tumors need to grow. acs.org

Antimicrobial Targets: With rising antimicrobial resistance, new targets are urgently needed. Imidazole derivatives are being investigated as inhibitors of:

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An enzyme essential for the formation of the bacterial cell wall. mdpi.comscilit.com

InhA: An enzyme critical for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov

HIV-1 Reverse Transcriptase: An essential enzyme for the replication of the HIV virus. mdpi.comresearchgate.net

Other Important Targets:

Topoisomerase II: An enzyme involved in DNA replication, which can be targeted to kill cancer cells. nih.gov

Gingipain R: A virulence factor produced by the bacterium Porphyromonas gingivalis, which is implicated in periodontal disease. nih.gov

The ability to target such a diverse range of proteins and pathways underscores the therapeutic potential of the imidazole scaffold. researchgate.net Future research will likely uncover even more targets, expanding the potential applications of compounds like Methyl 3-(1H-imidazol-4-yl)propanoate and its derivatives.

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of imidazole derivatives is evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. tandfonline.com This shift towards "green chemistry" aims to reduce waste, avoid toxic solvents, and shorten reaction times. nih.govnumberanalytics.com

Several innovative synthetic strategies have emerged:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govajrconline.org

One-Pot, Multi-Component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, such as a tetrasubstituted imidazole. This approach is highly efficient as it avoids the lengthy process of isolating and purifying intermediate compounds. nih.govchemrxiv.orgnih.gov

Novel Catalysis: The development of new catalysts is a key driver of synthetic innovation.

Heterogeneous Catalysts: Solid catalysts, such as metal oxides, are gaining favor because they can be easily filtered out of the reaction mixture and reused multiple times, making the process more sustainable. nih.govtandfonline.com

Transition Metal Catalysts: Copper and rhodium have been shown to be effective catalysts for constructing the imidazole ring with high regioselectivity. organic-chemistry.org

Solvent-Free and Water-Based Reactions: Conducting reactions without organic solvents or using water as the solvent is a primary goal of green chemistry. tandfonline.com For example, a simple and green procedure for synthesizing certain imidazole derivatives has been developed using a water suspension medium. nih.gov

These modern methods stand in contrast to classic approaches like the Debus-Radziszewski synthesis, which, while still useful, often suffer from lower yields. wikipedia.orgnumberanalytics.com The ongoing development of these sustainable and efficient synthetic routes is crucial for the large-scale and responsible production of new imidazole-based compounds. organic-chemistry.org

Investigation of Applications in Emerging Fields Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)

While the primary focus for imidazole derivatives has been in medicinal chemistry, their unique properties are paving the way for applications in other emerging scientific fields. The versatility of the imidazole ring makes it an attractive building block for novel materials and a functional component in catalytic systems. mdpi.comnih.gov

Materials Science: Imidazole-based compounds are being explored for their potential in creating advanced and sustainable materials. numberanalytics.com

Polymers: Imidazole can be incorporated into polymer chains to create materials with unique properties, such as high thermal stability and ionic conductivity, which could be useful in electronics or fuel cells. numberanalytics.com

Functionalized Surfaces: Surfaces can be modified with imidazole derivatives for a variety of applications, including specialized sensors. numberanalytics.com

Nonlinear Optical Materials: The high electron-withdrawing ability and good coplanarity of the imidazole structure make it an ideal building block for materials with nonlinear optical properties, which are important for telecommunications and data processing. nih.gov

Catalysis: The imidazole ring itself can act as a catalyst. Imidazole and its derivatives are known to function as general base catalysts in certain chemical reactions. nih.gov More advanced applications include the creation of imidazole-functionalized polyoxometalate clusters, which have been shown to be effective heterogeneous catalysts for the selective oxidation of biomass-derived molecules, such as converting 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) using atmospheric oxygen. acs.org

Coordination Chemistry: Imidazole has a high affinity for metal ions. This property is famously exploited in immobilised metal affinity chromatography (IMAC) , a standard laboratory technique used to purify proteins that have been engineered with a "His-tag" (a string of histidine residues). An excess of imidazole is used to release the tagged protein from the nickel-containing chromatography column. wikipedia.org

The exploration of these non-medical applications is expanding the utility of the imidazole scaffold, demonstrating its broad importance across diverse areas of modern chemistry and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(1H-imidazol-4-yl)propanoate, and how is purity ensured?

  • Methodology : The compound is typically synthesized via esterification or alkylation reactions. For example, methyl ester derivatives of imidazole-containing compounds can be prepared using methacrylate intermediates under controlled conditions (e.g., AIBN as a radical initiator in DMF at 65°C) . Purification often involves recrystallization from methanol or column chromatography. Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), as demonstrated in similar imidazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming the imidazole ring protons (δ ~7.3–7.7 ppm) and ester carbonyl (δ ~170 ppm). Deuterated solvents (CDCl₃ or CD₃OD) are used to avoid signal interference .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, imidazole N-H ~3200 cm⁻¹) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., m/z 160–313 for related compounds) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, as imidazole derivatives are prone to degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as distinguishing between imidazole ring protons and adjacent alkyl chains .
  • X-ray Crystallography : Definitive structural confirmation using SHELX software for refinement, particularly for chiral centers or tautomeric imidazole forms .
  • Deuterium Exchange Experiments : Identify labile protons (e.g., NH in imidazole) that may cause spectral variability .

Q. What strategies optimize the yield of this compound in scaled-up synthesis?

  • Methodology :

  • Catalyst Optimization : Use AIBN or Pd/C for selective hydrogenation, ensuring minimal side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity, while methanol aids in recrystallization .
  • Temperature Control : Maintain 65–80°C for radical-initiated reactions to balance kinetics and thermal degradation .

Q. What mechanistic insights explain the COX-2/5-LOX inhibitory activity of this compound derivatives?

  • Methodology :

  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based or colorimetric assays (e.g., COX-2 IC₅₀ = 0.05 μM, 5-LOX IC₅₀ = 0.43 μM) .
  • Molecular Docking : Predict binding interactions between the imidazole moiety and enzyme active sites using software like AutoDock .
  • Structure-Activity Relationship (SAR) : Modify the ester group or imidazole substituents to assess impact on selectivity .

Q. How does this compound behave in coordination chemistry applications?

  • Methodology :

  • Complexation Studies : React with transition metals (e.g., Co²⁺, Mn²⁺) to form tridentate ligands. Monitor via UV-Vis spectroscopy and cyclic voltammetry .
  • X-ray Diffraction : Analyze coordination geometry (e.g., octahedral vs. square planar) and compare with computational models (DFT) .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
X-ray Crystallography Structural confirmationSHELX refinement, twinning analysis
2D NMR Signal resolutionCOSY, HSQC in CD₃OD/CDCl₃
HPLC Purity assessmentReverse-phase C18 column, 40:60 2-propanol:n-hexane
Molecular Docking Binding mechanismAutoDock Vina, COX-2/5-LOX PDB IDs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.